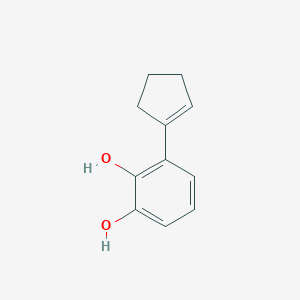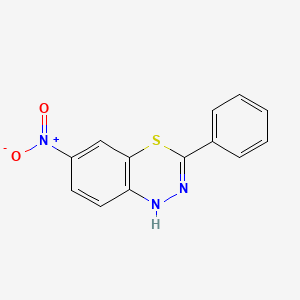![molecular formula C14H22N4O B14512963 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol CAS No. 62497-75-0](/img/structure/B14512963.png)
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol is an organic compound with a complex structure that includes a triazene group, a pyrrolidine ring, and an ethan-1-ol moiety
Méthodes De Préparation
The synthesis of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazene group: This can be achieved by reacting an appropriate diazonium salt with a suitable amine.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate with a pyrrolidine derivative.
Attachment of the ethan-1-ol moiety: This final step can be accomplished through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the ethan-1-ol moiety can participate in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol include:
2-Bromo-4’-(1-pyrrolidinyl)acetophenone: This compound shares the pyrrolidine ring and has similar reactivity.
1-(2-Aminoethyl)pyrrolidine: This compound also contains a pyrrolidine ring and can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62497-75-0 |
|---|---|
Formule moléculaire |
C14H22N4O |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
2-[(2,5-dimethyl-4-pyrrolidin-1-ylanilino)diazenyl]ethanol |
InChI |
InChI=1S/C14H22N4O/c1-11-10-14(18-6-3-4-7-18)12(2)9-13(11)16-17-15-5-8-19/h9-10,19H,3-8H2,1-2H3,(H,15,16) |
Clé InChI |
VVAHJZAUABGUMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCCC2)C)NN=NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


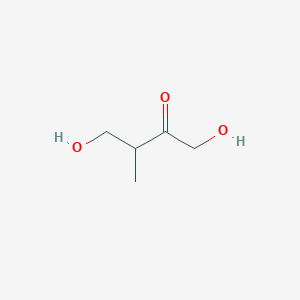

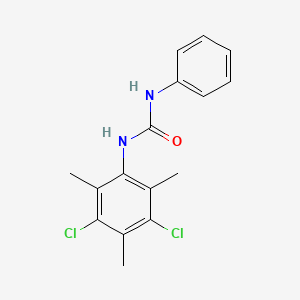
methanone](/img/structure/B14512909.png)
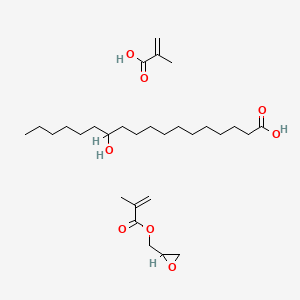
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
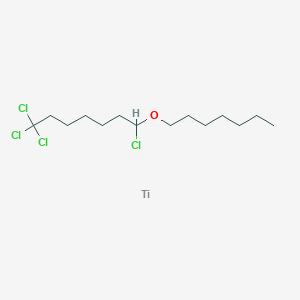
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
